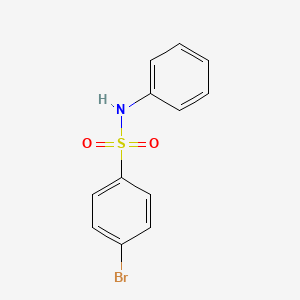

4-Bromo-N-phenylbenzenesulfonamide

Descripción general

Descripción

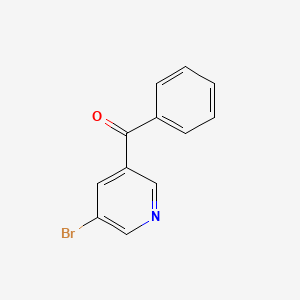

“4-Bromo-N-phenylbenzenesulfonamide” is a chemical compound with the CAS Number: 7454-54-8 . It has a molecular weight of 312.19 and its IUPAC name is 4-bromo-N-phenylbenzenesulfonamide .

Synthesis Analysis

While specific synthesis methods for “4-Bromo-N-phenylbenzenesulfonamide” were not found, a related compound, N- (4-halo-2-nitrophenyl)benzenesulfonamide, has been synthesized through a novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .

Molecular Structure Analysis

The InChI code for “4-Bromo-N-phenylbenzenesulfonamide” is 1S/C12H10BrNO2S/c13-10-6-8-12 (9-7-10)17 (15,16)14-11-4-2-1-3-5-11/h1-9,14H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“4-Bromo-N-phenylbenzenesulfonamide” is a solid at room temperature . It should be stored in a sealed container in a dry, room-temperature environment .

Aplicaciones Científicas De Investigación

Application 1: Antimicrobial Agents Development

- Summary of the Application: 4-Bromo-N-phenylbenzenesulfonamide is used in the synthesis of novel compounds, which are tested for antimicrobial action against bacterial and fungal strains . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

- Methods of Application or Experimental Procedures: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC . In silico studies were also performed concerning the potential antimicrobial effect and toxicity .

- Results or Outcomes: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Application 2: Synthesis of N-aryl Sulfonamides

- Summary of the Application: 4-Bromo-N-phenylbenzenesulfonamide is used in the synthesis of N-aryl sulfonamides via a convenient one-pot three-component reaction involving aryl boronic acids, aryl amines, and DABSO as the SO2 source . This process is facilitated by a novel and highly efficient magnetically recoverable nanocatalyst [Fe3O4@Dopamine-PO-CuBr2] by immobilizing CuBr2 on magnetic Fe3O4 nanoparticles coated with dopamine .

- Methods of Application or Experimental Procedures: The synthesized compounds were characterized through various spectroscopic techniques . The [Fe3O4@Dopamine-PO-CuBr2] nanocatalyst was utilized for the synthesis of N-aryl sulfonamides .

- Results or Outcomes: The [Fe3O4@Dopamine-PO-CuBr2] nanocatalyst efficiently promotes the synthesis of N-aryl sulfonamides . The ease of recovery and reusability of the nanocatalyst, which maintained its catalytic efficiency for up to 8 cycles without any substantial loss, further emphasizes its practicality and sustainability .

Application 3: Synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamides

- Summary of the Application: 4-Bromo-N-phenylbenzenesulfonamide is used in a novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method shows highly practical chemoselective and functional group compatibility .

- Methods of Application or Experimental Procedures: The method employs insensitive and inexpensive Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 as the nitration reagents . It provides a direct approach for the preparation of 4-halo-2-nitroaniline, which is a crucial intermediate for the synthesis of benzimidazoles and quinoxaline derivatives .

- Results or Outcomes: The research adds significant scientific value by presenting a well-designed method that efficiently promotes the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamides .

Safety And Hazards

The safety information for “4-Bromo-N-phenylbenzenesulfonamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “4-Bromo-N-phenylbenzenesulfonamide” were not found in the search results, a related compound, N- (4-halo-2-nitrophenyl)benzenesulfonamide, has shown promise in the development of novel antimicrobial agents . This suggests potential future research directions for “4-Bromo-N-phenylbenzenesulfonamide” in the field of antimicrobial drug development.

Propiedades

IUPAC Name |

4-bromo-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJCYISOKHAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340364 | |

| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-phenylbenzenesulfonamide | |

CAS RN |

7454-54-8 | |

| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)